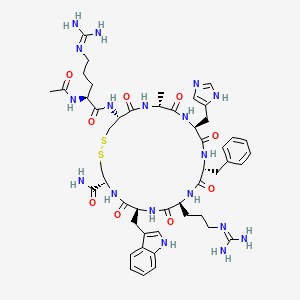
Pyrene-PEG2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-PEG2-azide is a pyrene labeled PEG derivative containing an azide group which enables Click Chemistry labeling with any alkyne-bearing molecules and thus turns any molecule into pyrene-bearing probe. The hydrophilic PEG linker can increase solubility and facilitate attachment to biomolecules in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications and Electronic Displays
Pyrene derivatives, including structures like Pyrene-PEG2-azide, have been explored for their electrochemical properties. For instance, pyrene was electrochemically polymerized in specific mixed electrolytes, leading to the formation of oligopyrene with potential applications in organic electronic displays and electroluminescent devices. The oligopyrene films exhibited interesting microstructures, such as spheres and nanosheet networks, and were found to emit strong blue light, indicating their potential use in fabrication technologies (Huang et al., 2003).
Hydrogel-Based Applications
Pyrene-PEG2-azide components have been used in the synthesis and manufacturing of multiresponsive polymer hydrogels. These hydrogels leverage the solvophobic preaggregation and photolysis properties of pyrene to create materials with complex optical and mechanical responses. Such materials could be used in transient photolithography processes and have implications in the development of soft materials for various applications (Rasch & Göstl, 2021).
Biomedical Imaging Applications
The integration of pyrene-PEG2-azide into certain molecular structures has led to the development of water-dispersible emitters suitable for bioimaging. For instance, a pyrene-based water-dispersible orange emitter was synthesized and demonstrated significant potential for one- and two-photon fluorescence cellular imaging. Such emitters could be internalized by cells to exhibit bright fluorescence, indicating their potential in biomedical imaging and related applications (Wang et al., 2012).
Polymer and Nanomaterial Functionalization
Pyrene-PEG2-azide derivatives can interact with carbon-based materials like graphite or carbon nanotubes through π-π interactions. This property has been harnessed to functionalize the surfaces of these materials with organic moieties. Direct measurements of the interaction between pyrene and graphite in aqueous media, for instance, have been conducted, providing insights into the possibilities of using these interactions for surface functionalization and the development of hybrid materials (Zhang et al., 2007).
Eigenschaften
Produktname |
Pyrene-PEG2-azide |
|---|---|
Molekularformel |
C23H22N4O3 |
Molekulargewicht |
402.45 |
IUPAC-Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pyrene-1-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c24-27-26-11-13-30-15-14-29-12-10-25-23(28)20-9-7-18-5-4-16-2-1-3-17-6-8-19(20)22(18)21(16)17/h1-9H,10-15H2,(H,25,28) |
InChI-Schlüssel |
CXNRBKHYGKLDHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCN=[N+]=[N-] |
Aussehen |
Solid powder |
Reinheit |
>96% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pyrene-PEG2-azide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One](/img/structure/B1193500.png)


![1-N'-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B1193513.png)


